molecular formula C11H13NOS B14438776 3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal CAS No. 74093-76-8

3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal

Cat. No.: B14438776
CAS No.: 74093-76-8
M. Wt: 207.29 g/mol
InChI Key: RMBVLRBXOLJDLG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal is an organic compound characterized by the presence of a dimethylamino group, a phenylsulfanyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal typically involves the reaction of dimethylamine with a suitable precursor containing a phenylsulfanyl group and an aldehyde group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-2-(phenylsulfanyl)propanoic acid.

    Reduction: Formation of 3-(Dimethylamino)-2-(phenylsulfanyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(phenylthio)prop-2-enal
  • 3-(Dimethylamino)-2-(phenylsulfanyl)propanoic acid
  • 3-(Dimethylamino)-2-(phenylsulfanyl)propan-2-ol

Uniqueness

3-(Dimethylamino)-2-(phenylsulfanyl)prop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

74093-76-8

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylsulfanylprop-2-enal

InChI

InChI=1S/C11H13NOS/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

RMBVLRBXOLJDLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)SC1=CC=CC=C1

Origin of Product

United States

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